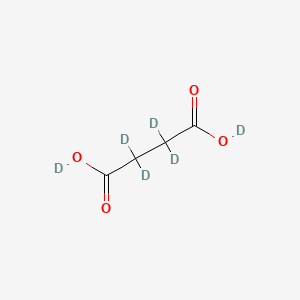

Succinic acid-d6

Übersicht

Beschreibung

It is a dicarboxylic acid with the molecular formula DO2C(CD2)2CO2D and a molecular weight of 124.13 g/mol . The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic labeling makes succinic acid-d6 particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Succinic acid-d6 can be synthesized through several methods. One common approach involves the catalytic hydrogenation of maleic acid or maleic anhydride using deuterium gas. This process typically employs catalysts such as nickel or palladium under high-pressure conditions . Another method involves the electroreduction of maleic acid in the presence of deuterium oxide (D2O), which results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Actinobacillus succinogenes and Mannheimia succiniciproducens, are engineered to produce succinic acid from renewable feedstocks in the presence of deuterium oxide . This biotechnological approach is considered more sustainable and environmentally friendly compared to traditional chemical synthesis methods.

Analyse Chemischer Reaktionen

Types of Reactions

Succinic acid-d6 undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Dehydration: Forms cyclic anhydrides (succinic anhydride).

Oxidation: Can be oxidized to form various oxidation products.

Reduction: Can be reduced to form butanediol.

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.

Dehydration: Requires heating in the presence of dehydrating agents like acetic anhydride.

Oxidation: Uses oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Employs reducing agents like lithium aluminum hydride.

Substitution: Involves bases such as sodium hydroxide.

Major Products

Esterification: Succinic acid esters.

Dehydration: Succinic anhydride.

Oxidation: Various carboxylic acids and ketones.

Reduction: Butanediol.

Substitution: Succinates.

Wissenschaftliche Forschungsanwendungen

Succinic acid-d6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

NMR Spectroscopy: Used as an internal standard or solvent in NMR spectroscopy to study molecular structures and dynamics.

Metabolic Studies: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular metabolism.

Pharmaceutical Research: Used in drug development to study drug metabolism and pharmacokinetics.

Biological Research: Helps in studying enzyme mechanisms and protein-ligand interactions.

Industrial Applications: Used in the production of biodegradable polymers and as a precursor for various industrial chemicals

Wirkmechanismus

Succinic acid-d6 exerts its effects primarily through its role in the tricarboxylic acid (TCA) cycle. As an intermediate in the TCA cycle, this compound is involved in the production of fumaric acid and FADH2. It serves as an electron donor in the electron transport chain, contributing to ATP production . Additionally, this compound can act as a signaling molecule, modulating gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Succinic acid-2,2,3,3-d4: Another deuterated form of succinic acid with four deuterium atoms.

Succinic acid-13C4: A carbon-13 labeled form of succinic acid.

Succinic anhydride-2,2,3,3-d4: A deuterated form of succinic anhydride

Uniqueness

Succinic acid-d6 is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy by reducing background signals and improving spectral resolution. This makes it particularly valuable in detailed structural and dynamic studies of molecules .

Biologische Aktivität

Succinic acid-d6, a deuterated form of succinic acid, is a four-carbon dicarboxylic acid that plays a significant role in various biochemical processes. This article explores its biological activity, focusing on its applications in research, effects on metabolic pathways, and potential therapeutic uses.

Overview of this compound

This compound is utilized primarily in scientific research as a tracer in metabolic studies due to its stable isotopic labeling. This compound allows researchers to track metabolic pathways and understand biochemical processes at a molecular level. Its deuterated nature provides advantages in nuclear magnetic resonance (NMR) spectroscopy, enhancing the precision of structural and kinetic studies.

Metabolic Role

Succinic acid is an intermediate in the citric acid cycle (Krebs cycle), which is crucial for energy production in aerobic organisms. The deuterated version, this compound, can be used to study metabolic fluxes and energy metabolism more accurately. Research indicates that succinic acid can enhance mitochondrial function and promote ATP production, which is vital for cellular energy homeostasis.

Anthelmintic Properties

Recent studies have highlighted the anthelmintic activity of succinic acid and its derivatives. For instance, research demonstrated that succinic acid isolated from sisal waste exhibited significant efficacy against gastrointestinal nematodes in vitro. This suggests potential applications in veterinary medicine and agriculture for managing parasitic infections .

Case Studies

- Anthelmintic Activity Evaluation :

- Mechanochemical Modifications :

- Another investigation focused on the interaction of succinic acid with fenbendazole (FBZ), an anthelmintic drug. The study utilized mechanochemical methods to create solid dispersions of FBZ with succinic acid and polymers. The findings revealed that while the inclusion of succinic acid did not significantly enhance FBZ's activity, it played a role in stabilizing the drug formulation .

Table 1: Summary of Biological Activities of this compound

Table 2: Mechanochemical Study Results

| Composition | FBZ Content (%) | SA Content (%) | Activity Level |

|---|---|---|---|

| FBZ:PVP (1:9) | 90 | 0 | High |

| FBZ:SA:PVP (1:1:3) | 75 | 20 | Moderate |

| FBZ:SA:AG (1:1:3) | 95 | 3 | Low |

Eigenschaften

IUPAC Name |

dideuterio 2,2,3,3-tetradeuteriobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-DTDGFSOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583921 | |

| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21668-90-6 | |

| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21668-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about the radical formed upon gamma-irradiation of succinic acid was obtained from studying the deuterated form (succinic acid-d6)?

A1: The study used this compound, where the six hydrogen atoms are replaced with deuterium (heavy hydrogen), to investigate the radical formed upon gamma-irradiation of succinic acid. Due to the different magnetic properties of deuterium compared to hydrogen, the ESR signal from the radical is simplified, allowing for the detection and analysis of the 13C hyperfine splittings []. These hyperfine splittings provided information about the interaction of the unpaired electron with the carbon-13 nuclei in the radical. The data confirmed the structure of the radical as HOOCCH2CH2C=O, indicating the loss of a hydrogen atom from the carboxyl group (-COOH) [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.